4,5-bis(4-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
4,5-bis(4-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two bromophenyl groups and a thiol group attached to a triazole ring, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(4-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often require the use of catalysts and solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,5-bis(4-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl groups can be reduced to phenyl groups under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl-substituted triazoles.
Substitution: Amino or alkyl-substituted triazoles.
Scientific Research Applications
4,5-bis(4-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4,5-bis(4-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The bromophenyl groups can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity . These interactions can modulate various biological pathways, making the compound a potent bioactive molecule.
Comparison with Similar Compounds
1,2,4-Triazole-3-thiol: Shares the triazole-thiol core but lacks the bromophenyl groups.
4,5-Diphenyl-4H-[1,2,4]triazole-3-thiol: Similar structure but with phenyl groups instead of bromophenyl groups.
4,5-Bis-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol: Similar structure with chloro substituents instead of bromo.
Uniqueness: 4,5-bis(4-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity in biological systems. The bromophenyl groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H9Br2N3S |
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Molecular Weight |
411.1g/mol |
IUPAC Name |
3,4-bis(4-bromophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9Br2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20) |
InChI Key |
YTTVCUUADSPOAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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